molecular formula C6H5BrFNO B3224219 (6-Bromo-5-fluoropyridin-2-yl)methanol CAS No. 1227599-50-9

(6-Bromo-5-fluoropyridin-2-yl)methanol

Cat. No. B3224219
CAS RN: 1227599-50-9
M. Wt: 206.01 g/mol
InChI Key: ATSGNNIRLDMOAN-UHFFFAOYSA-N
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Description

“(6-Bromo-5-fluoropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “(6-Bromo-5-fluoropyridin-2-yl)methanol” consists of a pyridine ring substituted with a bromine atom at the 6-position and a fluorine atom at the 5-position. A methanol group is attached to the 2-position of the pyridine ring .


Physical And Chemical Properties Analysis

“(6-Bromo-5-fluoropyridin-2-yl)methanol” has a molecular weight of 206.01 . The compound is a solid at room temperature . Further physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

(6-bromo-5-fluoropyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO/c7-6-5(8)2-1-4(3-10)9-6/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSGNNIRLDMOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-5-fluoropyridin-2-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of (6-bromo-5-fluoropyridin-2-yl)methyl acetate (240 mg) in methanol (2.50 mL) was added an aqueous solution of 1M potasium carbonate (1.64 mL) and the mixture was stirred at room temperature for 20.5 hr. After the solvent was distilled off under reduced pressure, water was added, followed by exraction with chloroform. The organic phase was separated out and the solvent was distilled off under reduced pressure to afford (6-bromo-5-fluoropyridin-2-yl)methanol (215 mg) as the residue.
Name
(6-bromo-5-fluoropyridin-2-yl)methyl acetate
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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